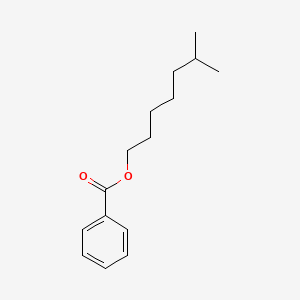
6-Methylheptyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylheptyl benzoate is an organic compound with the molecular formula C14H20O2. It is an ester formed from benzoic acid and 6-methylheptanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methylheptyl benzoate can be synthesized through the esterification of benzoic acid with 6-methylheptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include steps for purification, such as distillation or recrystallization, to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylheptyl benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield benzoic acid and 6-methylheptanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Benzoic acid and 6-methylheptanol.
Reduction: Benzoic acid and 6-methylheptanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Applications De Recherche Scientifique
6-Methylheptyl benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It may be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research into its potential as a drug delivery agent or its interactions with biological systems.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mécanisme D'action
The mechanism by which 6-Methylheptyl benzoate exerts its effects depends on the context of its use. In biological systems, it may interact with esterases, leading to the hydrolysis of the ester bond and the release of benzoic acid and 6-methylheptanol. These products can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: An ester formed from benzoic acid and methanol.
Ethyl benzoate: An ester formed from benzoic acid and ethanol.
Isopropyl benzoate: An ester formed from benzoic acid and isopropanol.
Uniqueness
6-Methylheptyl benzoate is unique due to the presence of the 6-methylheptyl group, which imparts distinct physical and chemical properties compared to other benzoate esters. This uniqueness can influence its reactivity, solubility, and applications in various fields.
Propriétés
Numéro CAS |
68109-80-8 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
6-methylheptyl benzoate |
InChI |
InChI=1S/C15H22O2/c1-13(2)9-5-4-8-12-17-15(16)14-10-6-3-7-11-14/h3,6-7,10-11,13H,4-5,8-9,12H2,1-2H3 |
Clé InChI |
ONAJCHYEVMVJQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


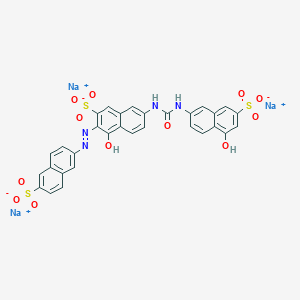


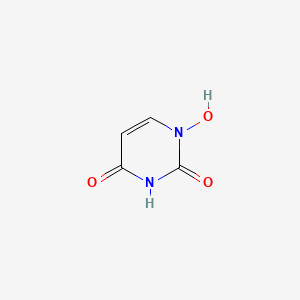
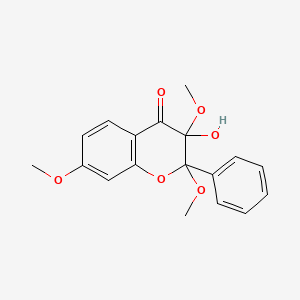
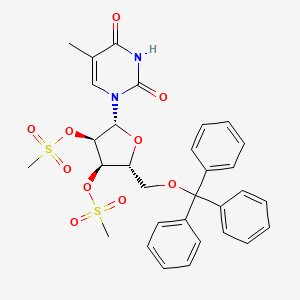
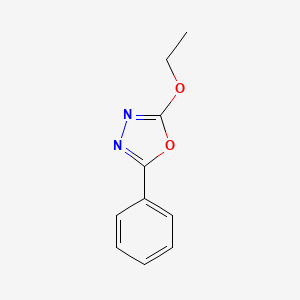

![1,1'-(1h-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone]](/img/structure/B12809239.png)
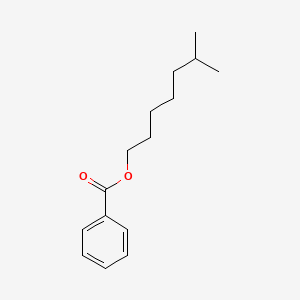


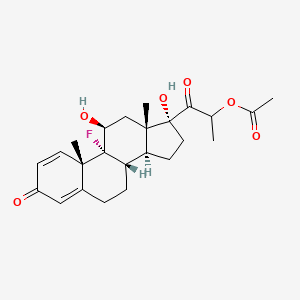
![5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12809276.png)
